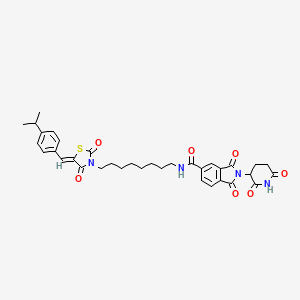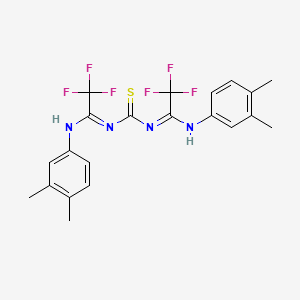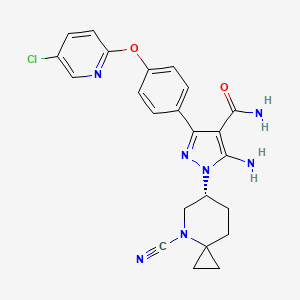
Civorebrutinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Civorebrutinib is a small molecule drug that acts as a Bruton’s tyrosine kinase inhibitor. It is primarily being developed for the treatment of various immune system diseases, nervous system diseases, and skin and musculoskeletal diseases. The compound is known for its high selectivity and efficacy in targeting Bruton’s tyrosine kinase, making it a promising candidate for therapeutic applications .
Preparation Methods
The synthesis of Civorebrutinib involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of 5-amino-3-[4-[(5-chloropyridin-2-yl)oxy]phenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]oct-6-yl]-1H-pyrazole-4-carboxamide. This intermediate is then subjected to various reaction conditions to obtain the final product .
Industrial production methods for this compound involve optimizing the reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and recrystallization are commonly used to purify the compound .
Chemical Reactions Analysis
Civorebrutinib undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Civorebrutinib has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of Bruton’s tyrosine kinase inhibition and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the role of Bruton’s tyrosine kinase in various cellular processes and to develop new therapeutic strategies for diseases involving this kinase.
Medicine: In medicine, this compound is being developed as a potential treatment for multiple sclerosis, kidney diseases, and pemphigus. .
Mechanism of Action
Civorebrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme involved in the signaling pathways of B cells. The compound binds covalently to the cysteine residue in the active site of the kinase, leading to its inhibition. This results in the suppression of B cell receptor signaling and subsequent inhibition of B cell proliferation and survival .
Comparison with Similar Compounds
Civorebrutinib is unique in its high selectivity and potency as a Bruton’s tyrosine kinase inhibitor. Similar compounds include:
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B-cell malignancies. .
Evobrutinib: A Bruton’s tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.
This compound stands out due to its high selectivity and efficacy, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
2155853-43-1 |
|---|---|
Molecular Formula |
C23H22ClN7O2 |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]octan-6-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H22ClN7O2/c24-15-3-6-18(28-11-15)33-17-4-1-14(2-5-17)20-19(22(27)32)21(26)31(29-20)16-7-8-23(9-10-23)30(12-16)13-25/h1-6,11,16H,7-10,12,26H2,(H2,27,32)/t16-/m1/s1 |
InChI Key |
OSEITUBGGJDFBK-MRXNPFEDSA-N |
Isomeric SMILES |
C1CC2(CC2)N(C[C@@H]1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N |
Canonical SMILES |
C1CC2(CC2)N(CC1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
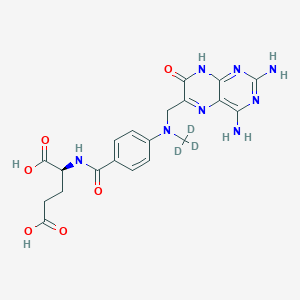
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

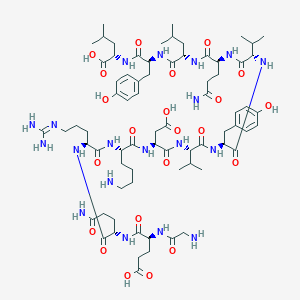
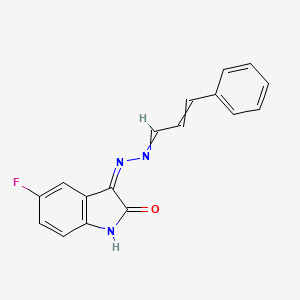
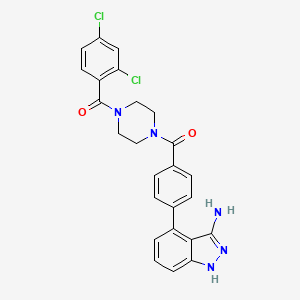
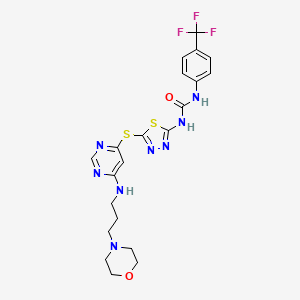
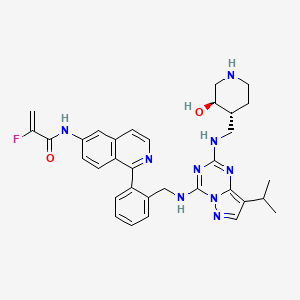
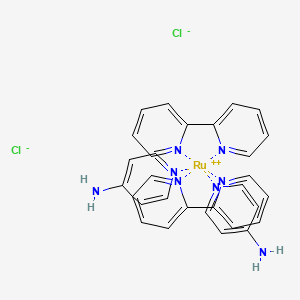
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
